Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate
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Overview
Description
Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzothiadiazole moiety, which is known for its electron-withdrawing properties, making it a valuable component in various chemical reactions and applications.
Preparation Methods
The synthesis of Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves multiple steps. The process typically starts with the preparation of the benzothiadiazole derivative, followed by its reaction with the appropriate thiophene and benzoyl chloride derivatives under controlled conditions. The final product is obtained through esterification with diethyl oxalate. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and specific solvents .
Chemical Reactions Analysis
Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur at the benzothiadiazole moiety, where nucleophiles replace the sulfonyl group.
Esterification and Hydrolysis: The ester groups in the compound can undergo esterification and hydrolysis reactions under acidic or basic conditions, forming carboxylic acids or alcohols.
Scientific Research Applications
Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of new materials with specific electronic properties.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and protein-ligand interactions.
Industry: Used in the production of advanced materials, such as organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate involves its interaction with specific molecular targets. The benzothiadiazole moiety can interact with electron-rich sites on proteins or enzymes, leading to inhibition or modulation of their activity. The compound’s structure allows it to fit into binding pockets of target molecules, disrupting their normal function and leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Diethyl 5-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-3-methyl-2,4-thiophenedicarboxylate can be compared with similar compounds such as:
Ethyl 2-({2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]benzoyl}amino)-5-ethyl-3-thiophenecarboxylate: Similar structure but with different ester groups, leading to variations in reactivity and applications.
(2S)-2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]-2-phenyl-N-pyridin-4-ylacetamide: Contains a pyridine moiety, which alters its interaction with biological targets and its overall chemical properties.
These comparisons highlight the uniqueness of this compound in terms of its specific structure and the resulting properties and applications.
Properties
Molecular Formula |
C24H22N4O7S3 |
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Molecular Weight |
574.7 g/mol |
IUPAC Name |
diethyl 5-[[2-(2,1,3-benzothiadiazol-4-ylsulfonylamino)benzoyl]amino]-3-methylthiophene-2,4-dicarboxylate |
InChI |
InChI=1S/C24H22N4O7S3/c1-4-34-23(30)18-13(3)20(24(31)35-5-2)36-22(18)25-21(29)14-9-6-7-10-15(14)28-38(32,33)17-12-8-11-16-19(17)27-37-26-16/h6-12,28H,4-5H2,1-3H3,(H,25,29) |
InChI Key |
MFGCUOIKWMPURQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(SC(=C1C)C(=O)OCC)NC(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC4=NSN=C43 |
Origin of Product |
United States |
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